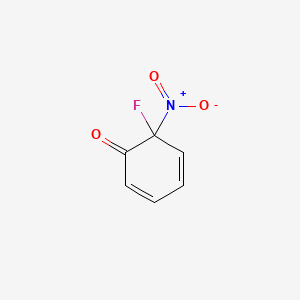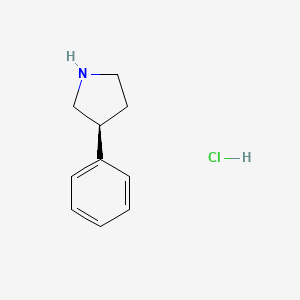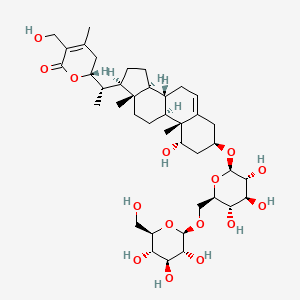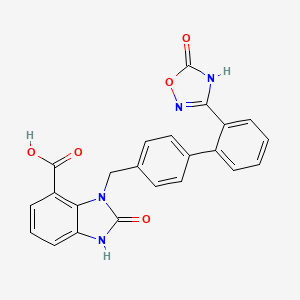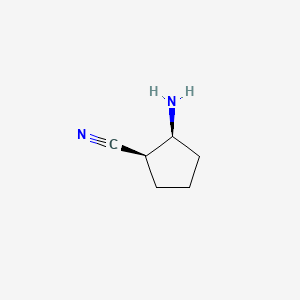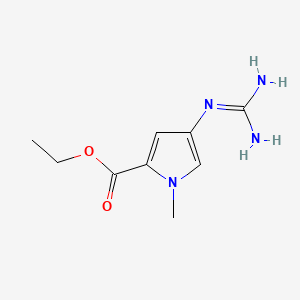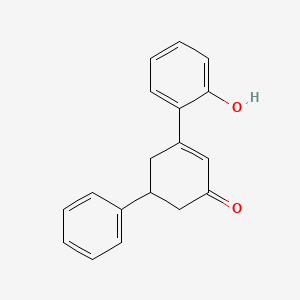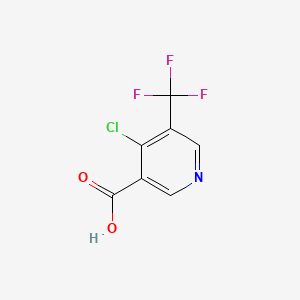
4-Chloro-5-(trifluoromethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines . It is a key intermediate of flonicamid, a highly effective insecticide .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)nicotinic acid involves adding 5g (0.0192mol) Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a 100mL three-necked flask, along with 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) CH3COONa 3H2O, and 20mL ethanol . After stirring and dissolving, nitrogen was replaced 3 times to discharge air, after hydrogen replacement 2 times, the reaction was stirred at room temperature for 8h under a hydrogen atmosphere until no hydrogen was absorbed to complete the reaction, and suction filtration was recovered .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)nicotinic acid is C7H3ClF3NO2 . The crystal structure of 4-(trifluoromethyl)nicotinic acid crystallizes in monoclinic, P 2 1 / c group with one molecule in the asymmetric unit . All of the C and N atoms are nearly co-planar .Aplicaciones Científicas De Investigación
Nicotinic Acid and Cardiovascular Disease Prevention
Nicotinic acid is renowned for its lipid-modifying effects, significantly impacting cholesterol levels, which is crucial for coronary artery disease prevention. Research has illuminated nicotinic acid's mechanisms, such as lipid profile modification and anti-inflammatory properties, contributing to cardiovascular health (Digby et al., 2009).
Nicotinic Acid in Lipid Disorders Treatment
Extensive studies have confirmed nicotinic acid's efficacy in treating lipid disorders, showcasing its ability to adjust lipoprotein levels beneficially. This includes raising HDL (high-density lipoprotein) cholesterol and lowering LDL (low-density lipoprotein) cholesterol and triglycerides, providing a comprehensive approach to managing hyperlipidemia (Figge et al., 1988).
Anticancer Potential of Nicotinic Acid Derivatives
Nicotinic acid and its derivatives have been explored for their anticancer potential, with several synthetic approaches being investigated. The role of these compounds in cancer treatment highlights their biological properties and the development of efficient drugs (Jain et al., 2020).
Bioavailability and Pharmacokinetics
The bioavailability and pharmacokinetic properties of nicotinic acid and its metabolites are critical for its therapeutic efficacy. Studies using LC-MS/MS have facilitated the quantification of niacin and its metabolites in biological matrices, contributing to our understanding of its clinical pharmacology (Mullangi & Srinivas, 2011).
Chlorogenic Acid: A Related Phenolic Compound
While not directly related to 4-Chloro-5-(trifluoromethyl)nicotinic acid, chlorogenic acid is another phenolic compound with significant health benefits, including antioxidant, anti-inflammatory, and lipid metabolism regulation. Its presence in foods and potential therapeutic applications highlight the importance of phenolic compounds in health and disease (Lu et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-12-2-4(5)7(9,10)11/h1-2H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGYKVXUPVYMSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)C(F)(F)F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(trifluoromethyl)nicotinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Azeto[1,2-a]pyrrolo[3,4-c]pyrrole](/img/structure/B569218.png)
![5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylaminomethylene-7-deaza-2'-deoxyguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B569219.png)
